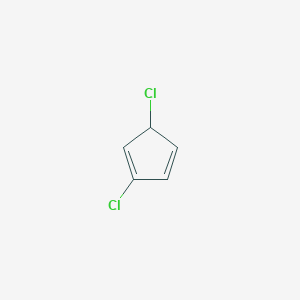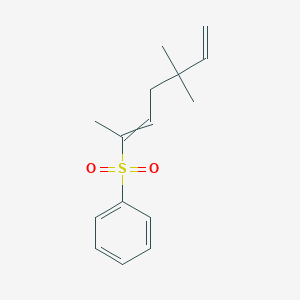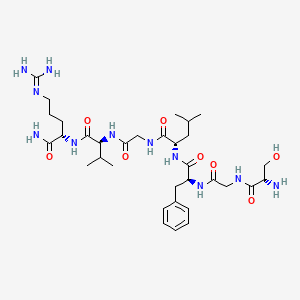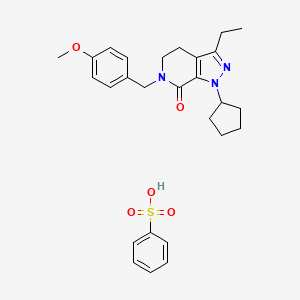
Agn-PC-0mttvf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0mttvf is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mttvf involves a series of chemical reactions that require precise conditions. One common method includes the reduction of silver nitrate (AgNO3) in the presence of a stabilizing agent. This process typically involves the use of a reducing agent such as sodium borohydride (NaBH4) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as electrospinning and ultraviolet (UV) reduction. These methods ensure the consistent quality and yield of the compound, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
Agn-PC-0mttvf undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: The reduction of this compound is commonly achieved using sodium borohydride (NaBH4) in an aqueous solution.
Substitution: Substitution reactions involving this compound often require halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound typically yields silver oxide (Ag2O), while reduction reactions produce elemental silver (Ag) .
科学的研究の応用
Agn-PC-0mttvf has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: this compound is employed in biological assays and imaging techniques because of its unique optical properties.
Medicine: The compound has shown promise in drug delivery systems and as an antimicrobial agent.
Industry: This compound is utilized in the production of electronic components and sensors due to its excellent conductivity and stability
作用機序
The mechanism by which Agn-PC-0mttvf exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound interacts with cellular membranes and proteins, leading to the disruption of cellular processes. This interaction is primarily mediated through the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components .
類似化合物との比較
Similar Compounds
AGN-PC-0MXVWT: Similar to Agn-PC-0mttvf, this compound is known for its high affinity and efficacy in inhibiting specific molecular targets.
AGN-PC-0CUK9P: Another related compound, AGN-PC-0CUK9P, demonstrates dual inhibition properties, making it effective in targeting multiple pathways.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it an ideal candidate for a wide range of applications, from catalysis to biomedical research .
特性
CAS番号 |
303752-15-0 |
|---|---|
分子式 |
C27H33N3O5S |
分子量 |
511.6 g/mol |
IUPAC名 |
benzenesulfonic acid;1-cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C21H27N3O2.C6H6O3S/c1-3-19-18-12-13-23(14-15-8-10-17(26-2)11-9-15)21(25)20(18)24(22-19)16-6-4-5-7-16;7-10(8,9)6-4-2-1-3-5-6/h8-11,16H,3-7,12-14H2,1-2H3;1-5H,(H,7,8,9) |
InChIキー |
ALBFUJAGJOCWST-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C2=C1CCN(C2=O)CC3=CC=C(C=C3)OC)C4CCCC4.C1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


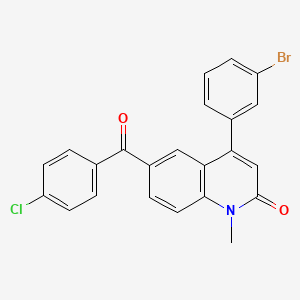
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)


-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
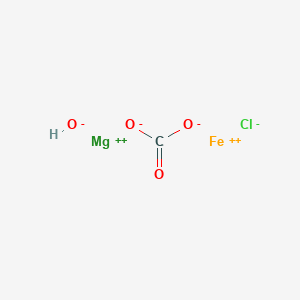
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
